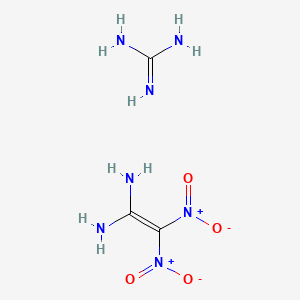

2,2-Dinitroethene-1,1-diamine;guanidine

Beschreibung

Historical Context and Emergence of 2,2-Dinitroethene-1,1-diamine (FOX-7) in Chemical Sciences

The compound 2,2-Dinitroethene-1,1-diamine, commonly known by its designation FOX-7, was first synthesized in 1998 by researchers at the Swedish National Defence Research Institute (FOA), now known as the Swedish Defence Research Agency (FOI). wikipedia.orgresearchgate.netdtic.mil The name FOX-7 was derived from the agency's acronym, with the "I" replaced by an "X" to denote its explosive nature, a convention seen in other materials like RDX and HMX. wikipedia.org There are also reports suggesting an earlier synthesis in the USSR in 1990. wikipedia.org

FOX-7 is a bright yellow crystalline powder characterized by its low solubility in water and most common organic solvents, but it is soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF). wikipedia.orgresearchgate.netsciencemadness.orgscispace.com Its emergence was significant because it represented a new class of insensitive high explosives, offering a promising combination of high energy output and reduced sensitivity to physical stimuli like impact and friction. dtic.milnih.gov

Academic Significance and Research Trajectories of 2,2-Dinitroethene-1,1-diamine

The academic and practical interest in FOX-7 stems from its unique molecular structure and desirable properties as an energetic material. researchgate.netresearchgate.net The molecule is a classic example of a "push-pull" alkene system. researchgate.netscispace.com It features two electron-donating amino (-NH₂) groups on one side of the carbon-carbon double bond and two electron-withdrawing nitro (-NO₂) groups on the other. researchgate.netresearchgate.net This arrangement creates an unbalanced electron distribution that facilitates intramolecular redox reactions, a characteristic trait of energetic materials. researchgate.net

FOX-7 is considered a promising insensitive munition (IM) high-energy material, with performance characteristics comparable to or even exceeding those of the widely used explosive RDX, but with significantly lower sensitivity to impact and friction. wikipedia.orgdtic.milnih.govbibliotekanauki.pl This combination of high performance and enhanced safety has made it a subject of intense research in military and industrial applications. wikipedia.orgnih.gov

Research trajectories for FOX-7 are diverse and focus on several key areas:

Structural Modification: Continuous efforts are underway to modify the FOX-7 molecule to further improve its performance and stability. rsc.org This includes the synthesis of a wide range of derivatives through reactions like halogenation, nitration, and the formation of azo-bridges. researchgate.netrsc.org

Salt Formation: As an acidic compound, FOX-7 can react with bases to form energetic salts. This strategy is employed to enhance thermal stability and modify energetic properties. Research has explored the formation of salts with various cations. researchgate.netuidaho.edu

Formulations: Extensive studies have been conducted on incorporating FOX-7 into various explosive formulations, often as a less sensitive replacement for RDX. scispace.combibliotekanauki.pl These include melt-cast and polymer-bonded explosives (PBXs). bibliotekanauki.pl

Thermal and Chemical Properties: A significant body of research is dedicated to understanding the thermal decomposition, phase transitions, and chemical reactivity of FOX-7 to ensure its safe handling, storage, and application. nih.govscispace.comcolab.ws

The development of new derivatives and formulations based on FOX-7 is a key strategy in the quest for advanced insensitive high explosives. researchgate.netresearchgate.net

Overview of Guanidine-Derived Chemical Entities within High-Nitrogen Systems

Guanidine (B92328) (CH₅N₃) is a nitrogen-rich organic compound that, along with its derivatives, plays a crucial role in the development of high-nitrogen energetic materials. researchgate.netrsc.org Guanidinium (B1211019) salts, formed by the protonation of guanidine, are particularly significant. These salts are often combined with nitrogen-rich or oxygen-rich anions to create energetic materials with high densities, positive heats of formation, and good thermal stability. nih.govitm-conferences.org

The high nitrogen content of guanidine (71.1% by mass) is advantageous because the decomposition of such compounds often leads to the formation of large volumes of nitrogen gas (N₂), a highly stable molecule, which releases a significant amount of energy. researchgate.netrsc.org This makes guanidine-based compounds valuable as propellants, gas generants, and explosives. researchgate.netresearchgate.net

Key characteristics of guanidine-derived entities in high-nitrogen systems include:

High Nitrogen Content: Contributes to high energy release upon decomposition. researchgate.net

Salt Formation: The guanidinium cation readily forms salts with various energetic anions, allowing for the fine-tuning of properties like sensitivity, density, and thermal stability. nih.govresearchgate.net

Precursor for Other Explosives: Guanidinium nitrate (B79036) is a key precursor for the synthesis of nitroguanidine, another important energetic material. researchgate.netacs.org

The synthesis of energetic salts based on fused heterocycles with a guanidinium cation is a promising strategy for creating high-performing, dense, and thermally stable energetic materials. itm-conferences.orgitm-conferences.org

Defining the Research Scope for 2,2-Dinitroethene-1,1-diamine;guanidine Interactions and Salts

The intersection of FOX-7 and guanidine chemistry presents a focused area of research aimed at creating novel energetic materials that leverage the properties of both parent compounds. Given that FOX-7 is acidic and guanidine is a strong organic base, the primary interaction investigated is acid-base chemistry, leading to the formation of energetic salts.

The research scope is defined by the synthesis and characterization of guanidinium salts of FOX-7 or its derivatives. While direct substitution reactions on the FOX-7 molecule with guanidine have been reported as not leading to a substitution product, the formation of salts is a viable and explored pathway. researchgate.net The objective is to combine the high performance and "push-pull" structure of the FOX-7 anion with the high nitrogen content and stability of the guanidinium cation.

Recent research has demonstrated the synthesis of related compounds, such as guanidinium dinitromethanide (GDNM) salt, which combines the guanidinium cation with the oxygen-rich dinitromethanide anion. acs.org This work highlights the strategy of pairing nitrogen-rich cations with energetic anions to achieve high performance and low sensitivity. acs.org

Therefore, the research scope for the this compound system is centered on:

Synthesis: Developing methods to prepare the guanidinium salt of 2,2-dinitroethene-1,1-diamine.

Characterization: Utilizing techniques such as NMR, IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm the structure of the resulting salt.

Property Evaluation: Measuring key physicochemical and energetic properties, including density, thermal stability (TGA/DSC), and sensitivity to impact and friction.

Performance Calculation: Estimating detonation properties (velocity, pressure) to assess the potential of the new salt as an energetic material.

This focused research aims to create new high-energy density materials (HEDMs) with an optimal balance of insensitivity and energetic output, contributing to the advancement of safer and more effective energetic formulations.

Data Tables

Table 1: Physicochemical Properties of FOX-7 This table is interactive. Click on the headers to sort.

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂H₄N₄O₄ | wikipedia.org |

| Molar Mass | 148.08 g/mol | wikipedia.org |

| Appearance | Bright yellow crystalline powder | wikipedia.orgscispace.com |

| Density | 1.885 g/cm³ | wikipedia.orgresearchgate.net |

| Decomposition Temp. | ~238 °C | wikipedia.org |

| Detonation Velocity | 8870 m/s (calculated) | wikipedia.org |

| Detonation Velocity | 8335 m/s (measured at ρ=1.756 g/cm³) | wikipedia.org |

| Friction Sensitivity | >350 N | wikipedia.org |

| Impact Sensitivity (H₅₀) | 89.1 cm (5kg) | researchgate.net |

Table 2: Comparison of Energetic Materials This table is interactive. Click on the headers to sort.

| Compound | Type | Key Feature | Source(s) |

|---|---|---|---|

| FOX-7 | Insensitive High Explosive | High performance, low sensitivity | wikipedia.orgnih.gov |

| RDX | High Explosive | Benchmark high performance | nih.govbibliotekanauki.pl |

| TATB | Insensitive High Explosive | Very low sensitivity | wikipedia.org |

| Guanidinium Nitrate | Propellant/Explosive | High nitrogen content, precursor | researchgate.net |

| Nitroguanidine | Propellant/Explosive | High performance, used in propellants | researchgate.net |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

921770-43-6 |

|---|---|

Molekularformel |

C3H9N7O4 |

Molekulargewicht |

207.15 g/mol |

IUPAC-Name |

2,2-dinitroethene-1,1-diamine;guanidine |

InChI |

InChI=1S/C2H4N4O4.CH5N3/c3-1(4)2(5(7)8)6(9)10;2-1(3)4/h3-4H2;(H5,2,3,4) |

InChI-Schlüssel |

GXIOEZVFCHXJEC-UHFFFAOYSA-N |

Kanonische SMILES |

C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N.C(=N)(N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,2 Dinitroethene 1,1 Diamine and Its Guanidinium Salt Derivatives

Established Synthetic Routes to 2,2-Dinitroethene-1,1-diamine (FOX-7)

2,2-Dinitroethene-1,1-diamine (FOX-7) is a high-energy, low-sensitivity material first synthesized in 1998. researchgate.net Its unique "push-pull" electronic structure, featuring electron-donating amino groups and electron-withdrawing nitro groups on a carbon-carbon double bond, contributes to its stability and energetic properties. researchgate.netbibliotekanauki.pl Several synthetic routes have been developed since its discovery, primarily revolving around the nitration of heterocyclic precursors followed by hydrolysis. researchgate.net

The synthesis of FOX-7 often involves the nitration of a precursor followed by a hydrolysis step to yield the final product. google.com A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. google.com The hydrolysis of the nitrated intermediate is a critical step; for instance, in the pathway starting from 2-methylpyrimidine-4,6-dione, the intermediate 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione is hydrolyzed in water to give FOX-7. sciencemadness.orgacs.org

Theoretical studies suggest that in a mixed acid system, the bisulfate anion (HSO₄⁻) may act as a promising catalyst for the hydrolysis pathway, making it more favorable than direct or water-catalyzed hydrolysis. researchgate.net The final hydrolysis step often involves adding the reaction mixture to water or aqueous ammonia (B1221849) to induce ring-opening and precipitation of FOX-7. sciencemadness.orgacs.org In some procedures, the nitrated intermediate is isolated before being transferred in small portions to vigorously stirred water to control the reaction temperature. acs.org

One of the earliest and well-known synthetic routes to FOX-7 begins with imidazole (B134444) derivatives, specifically 2-methylimidazole (B133640). researchgate.netresearchgate.net In this process, 2-methylimidazole is nitrated using a mixture of concentrated nitric and sulfuric acid. google.com This reaction leads to the formation of an intermediate, 2-dinitromethylene-4,4-dinitroimidazolidin-5-one, through the nitration of the methyl group and oxidation of the imidazole ring. google.com

A general reaction scheme starting from 2-methylimidazole is as follows: 2-methylimidazole → 2-methyl-4,5-dihydro-imidazol-5-one → 2-(dinitromethylene)-5,5-dinitro-4-imidazolidinone → 2-(dinitromethylene)-4(5)-imidazolidinedione → FOX-7. researchgate.net

A more common and efficient method for synthesizing FOX-7 utilizes 2-methylpyrimidine-4,6-dione as the starting material. acs.orgnih.gov This precursor is typically prepared through the reaction of acetamidine (B91507) hydrochloride with diethyl malonate. sciencemadness.orgnih.gov The 2-methylpyrimidine-4,6-dione is then nitrated with a nitric acid/sulfuric acid mixture. researchgate.net This nitration yields a tetranitro intermediate, 2-(dinitromethylene)dihydro-5,5-dinitropyrimidine-4,6(1H,5H)-dione. researchgate.net

The subsequent hydrolysis of this intermediate in water yields FOX-7. sciencemadness.orgresearchgate.net This method has been optimized to achieve high yields of over 90% with significantly reduced amounts of nitric acid and allows for the recycling of the spent acid without a loss in yield or product quality. acs.orgresearchgate.net Continuous synthesis has also been explored using microreactors, where the nitration is carried out in a nitrate-sulfur mixed acid, followed by hydrolysis, achieving a yield of 90.1% with a purity of over 99%. energetic-materials.org.cn

Table 1: Optimized Conditions for FOX-7 Synthesis from 2-Methylpyrimidine-4,6-dione

| Parameter | Condition | Yield | Purity | Reference |

| Nitration Reagents | Nitric Acid / Sulfuric Acid | >90% | High | researchgate.net, acs.org |

| Hydrolysis | Addition of intermediate to water | >90% | High | acs.org |

| Microreactor Molar Ratio (HNO₃:MPO) | 4.4 | 90.1% | >99% | energetic-materials.org.cn |

| Microreactor Temperature | 30 °C | 90.1% | >99% | energetic-materials.org.cn |

| Microreactor Residence Time | 3 minutes (followed by 30 min insulation) | 90.1% | >99% | energetic-materials.org.cn |

A distinct synthetic approach involves the reaction of an isourea derivative cation with a dinitromethane (B14754101) anion in a solution. google.com This method avoids the sensitive heterocyclic intermediates found in other routes. The isourea derivative cation consists of a C(NH₂)(NH₂⁺) radical bonded to a nucleofugal (leaving) group. google.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF). google.com The dinitromethane anion can be associated with a counterion like potassium or ammonium. google.com The resulting 1,1-diamino-2,2-dinitroethylene (B1673585) anion formed during the synthesis can be converted to the final neutral FOX-7 product by lowering the pH of the solution. google.com This method provides a more direct pathway to the core structure of FOX-7. google.com

Preparation of the Guanidinium (B1211019) Salt of 2,2-Dinitroethene-1,1-diamine

FOX-7 can serve as a precursor for the synthesis of various energetic salts, including its guanidinium salt. nih.gov These salts are investigated to modify and potentially enhance the energetic properties of the parent compound.

The guanidinium salt of FOX-7 can be prepared from the synthesized FOX-7. nih.gov Guanidinium chloride (GdmCl) is the hydrochloride salt of guanidine (B92328) and is a common reagent in chemical synthesis. wikipedia.org While specific details on the direct reaction between FOX-7 and guanidinium chloride to form the salt are outlined in specialized literature, the general principle involves an acid-base reaction where the acidic proton of FOX-7 is transferred to the basic guanidine, forming the guanidinium cation and the FOX-7 anion. nih.gov The synthesis of related structures, such as guanidinium dinitromethanide (GDNM), has been achieved through cost-effective, high-yield methodologies, indicating the feasibility of producing guanidinium-based energetic salts. nih.govresearchgate.net The thermal analysis of the guanidinium salt of FOX-7 indicates its exothermic nature. nih.gov

Optimization of Reaction Conditions for Guanidinium Salt Formation

The guanidinium salt of 2,2-dinitroethene-1,1-diamine is typically formed through a straightforward acid-base reaction where the acidic FOX-7 molecule reacts with guanidine. Research indicates that direct treatment of FOX-7 with guanidine does not result in a substitution reaction; instead, the guanidinium salt of the conjugate base of FOX-7 is isolated. researchgate.net

One established method involves the addition of guanidinium chloride to an aqueous solution of 2,2-dinitroethene-1,1-diamine in the presence of a base like potassium hydroxide (B78521) (KOH). sciencemadness.org The base deprotonates the FOX-7, and the resulting anion then forms a salt with the guanidinium cation. The synthesized FOX-7 acts as a precursor for this salt formation. nih.gov The optimization of this process involves controlling parameters such as pH and temperature to ensure complete salt formation and to facilitate purification.

Table 1: Reaction Parameters for Guanidinium Salt Formation

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reactants | 2,2-Dinitroethene-1,1-diamine (FOX-7), Guanidinium Chloride | Starting materials for the salt | sciencemadness.org |

| Base | Potassium Hydroxide (KOH) | To deprotonate FOX-7, forming its conjugate base | sciencemadness.org |

| Solvent | Aqueous solution | Medium for the acid-base reaction | sciencemadness.org |

| Reaction Type | Acid-Base/Salt Formation | Mechanism of the reaction | researchgate.net |

Advanced Synthetic Approaches and Process Enhancement

Significant research has been directed towards improving the synthesis of 2,2-dinitroethene-1,1-diamine, focusing on scalability, safety, and efficiency.

Development of Scalable Synthesis Protocols for 2,2-Dinitroethene-1,1-diamine

The initial synthesis methods for 2,2-dinitroethene-1,1-diamine were not suitable for large-scale production due to unstable intermediates. tandfonline.comtandfonline.com Subsequently, more robust and scalable protocols have been developed.

One commercially applied process, used in pilot-scale production for batches up to 600 kg, begins with the commercially available 2-methylpyrimidine-4,6-dione. tandfonline.comtandfonline.com This starting material undergoes nitration followed by hydrolysis to yield FOX-7. nih.govtandfonline.com Another scalable approach involves the reaction of an isourea derivative cation with a dinitromethane anion in a solution, which is considered a less hazardous method suitable for industrial application. google.com

A key development for scalability was a process centered around an improved synthesis of 2-methoxy-2-methylimidazolidine-4,5-dione. tandfonline.comtandfonline.com This process enhances safety and is designed for scale-up. tandfonline.comtandfonline.com Research efforts have successfully established the synthesis of FOX-7 at a 100 g/batch level, demonstrating progress towards larger manufacturing scales. nih.gov

Table 2: Comparison of Scalable Synthesis Protocols

| Starting Material | Key Intermediates | Scale | Advantages | Source |

|---|---|---|---|---|

| 2-methylpyrimidine-4,6-dione | 2-(dinitromethylidene)-5,5-dinitrodihydropyrimidine-4,6(1H,5H)-dione | Pilot-scale (up to 600 kg) | Uses commercially available starting material. | tandfonline.comtandfonline.com |

| Isourea derivative cation & Dinitromethane anion | N/A | Industrial scale potential | Avoids hazardous nitration steps; proceeds at lower temperatures. | google.com |

Exploration of Novel Synthetic Intermediates

The evolution of FOX-7 synthesis has been marked by the introduction of novel intermediates that improve process safety and efficiency.

A significant advancement is the use of 2-hydroxy-2-methylimidazolidine-4,5-dione as a new intermediate. tandfonline.comtandfonline.com This compound is derived from the improved synthesis of 2-methoxy-2-methylimidazolidine-4,5-dione. tandfonline.comtandfonline.com The nitration of this novel hydroxy intermediate produces 2-(dinitromethylidene)-imidazolidine-4,5-dione, which is then hydrolyzed to FOX-7. tandfonline.comtandfonline.com

Another innovative route involves the reaction of an isourea derivative cation with a dinitromethane anion. google.com This method bypasses traditional nitration pathways that often involve hazardous reagents and intermediates. google.com

Older methods involved intermediates such as 2-dinitromethylene-4,4-dinitroimidazolidin-5-one , formed from the nitration of 2-methylimidazole. google.com However, this intermediate is known to be highly sensitive and can decompose into an explosive secondary intermediate, making the process hazardous. google.com

Design of Processes Mitigating Hazardous By-products

A primary goal in advancing FOX-7 synthesis is the reduction or elimination of dangerous by-products and intermediates.

The pilot-scale synthesis starting from 2-methylpyrimidine-4,6-dione produces the hazardous by-product dinitromethane during the hydrolysis step. tandfonline.comgoogle.com Dinitromethane is explosive and temperature-sensitive, necessitating slow, temperature-controlled nitration and costly industrial-scale implementation. google.com This process also forms the hazardous intermediate 2-(dinitromethylidene)-5,5-dinitrodihydropyrimidine-4,6(1H,5H)-dione . tandfonline.com

To address these safety concerns, a scalable process was developed that explicitly avoids these hazardous substances. tandfonline.comtandfonline.com By utilizing 2-hydroxy-2-methylimidazolidine-4,5-dione as an intermediate, the formation of both dinitromethane and the hazardous dinitrodihydropyrimidine-dione intermediate is prevented. tandfonline.comtandfonline.com This newer method also eliminates the need for trifluoroacetic acid, which was previously used to remove sulfuric acid prior to hydrolysis, further enhancing process safety. tandfonline.comtandfonline.com

The synthesis route using an isourea derivative cation is also designed for enhanced safety. google.com It avoids a hazardous nitration step altogether, and while it uses the sensitive dinitromethane anion, the reaction is conducted at a low temperature, mitigating the safety risks. google.com

Table 3: Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| 2,2-Dinitroethene-1,1-diamine (FOX-7) | Main compound of interest |

| Guanidine | Reactant for salt formation |

| Guanidinium Chloride | Reactant for salt formation |

| Potassium Hydroxide (KOH) | Base in salt formation |

| 2-methylpyrimidine-4,6-dione | Starting material in a scalable synthesis |

| 2-methoxy-2-methylimidazolidine-4,5-dione | Intermediate in an advanced synthesis |

| 2-hydroxy-2-methylimidazolidine-4,5-dione | Novel, safer intermediate |

| 2-(dinitromethylidene)-imidazolidine-4,5-dione | Intermediate formed from the novel hydroxy intermediate |

| Isourea derivative cation | Novel reactant in a safer synthesis |

| Dinitromethane anion | Reactant in a safer synthesis |

| Dinitromethane | Hazardous by-product in an older synthesis |

| 2-(dinitromethylidene)-5,5-dinitrodihydropyrimidine-4,6(1H,5H)-dione | Hazardous intermediate |

| 2-methylimidazole | Starting material in an early, hazardous synthesis |

| 2-dinitromethylene-4,4-dinitroimidazolidin-5-one | Highly sensitive intermediate |

| Acetamidine hydrochloride | Starting material |

| Diethyl oxalate | Starting material |

| Trifluoroacetic acid | Reagent eliminated in newer processes |

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 2,2 Dinitroethene 1,1 Diamine and Its Guanidinium Salts

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and bonding characteristics of FOX-7 and its salts.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in the FOX-7 molecule. The IR spectrum of FOX-7 displays characteristic absorption bands that confirm its structure. dtic.mil

Amino (-NH2) Group Vibrations: The presence of amino groups is indicated by absorption bands in the region of 3200–3400 cm⁻¹. dtic.milscispace.com These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. Specifically, wavenumbers in the range of 3220-3416 cm⁻¹ are characteristic of the -NH2 functional groups. researchgate.net

Nitro (-NO2) Group Vibrations: The nitro groups exhibit strong absorption bands in the 1350–1650 cm⁻¹ range. dtic.milscispace.com These are attributed to the symmetric and asymmetric stretching vibrations of the N-O bonds. Wavenumbers between 1332-1620 cm⁻¹ are characteristic of the -NO2 functional groups. researchgate.net

Fingerprint Region: The IR spectrum also shows numerous peaks in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecule and arise from complex vibrational modes, including C-C and C-N stretching, as well as various bending vibrations. dtic.milresearchgate.net

Studies have shown that the IR spectra of different forms of FOX-7, such as raw and spherical morphologies, are consistent, indicating that the molecular structure is preserved during physical processing like recrystallization and grinding. nih.gov The IR spectra of derivatives, such as those of H-FOX and its nitrogen/halogen-rich derivatives, are also used for characterization. rsc.org

Table 1: Characteristic Infrared Absorption Bands for FOX-7

| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Amino (-NH₂) | 3200–3400 dtic.milscispace.com | N-H Stretching |

| Nitro (-NO₂) | 1350–1650 dtic.milscispace.com | N-O Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the FOX-7 molecule.

¹H NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum of FOX-7 in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is remarkably simple, showing a single, broad peak for the four equivalent amino protons. dtic.milresearchgate.net This peak has been reported at chemical shifts of approximately 8.8 ppm dtic.mil, 8.77 ppm scispace.comresearchgate.net, 8.64 ppm, and 8.55 ppm in various studies. scispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of FOX-7 in DMSO-d₆ displays two distinct resonances, corresponding to the two non-equivalent carbon atoms in the structure. dtic.milresearchgate.net

One peak, typically found around 158.3 ppm dtic.mil, 158.8 ppm scispace.comresearchgate.net, or 157.9 ppm scispace.com, is assigned to the carbon atom bonded to the two amino groups [C(NH₂)₂]. researchgate.net

The other peak, appearing at approximately 128.3 ppm dtic.mil, 128.5 ppm scispace.comresearchgate.net, or 129.1 ppm scispace.com, is attributed to the carbon atom attached to the two nitro groups [C(NO₂)₂]. researchgate.net The signal for the carbon atom bonded to the nitro groups is often significantly less intense. researchgate.net

NMR spectroscopy is also a critical tool for characterizing derivatives of FOX-7, including its energetic salts with cations like potassium, ammonium, and guanidinium (B1211019). researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shifts for FOX-7 in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~8.55 - 8.8 dtic.milscispace.comresearchgate.net | -NH₂ |

| ¹³C | ~157.9 - 158.8 dtic.milscispace.comresearchgate.net | =C(NH₂)₂ |

| ¹³C | ~128.1 - 129.1 dtic.milscispace.comresearchgate.net | =C(NO₂)₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been conducted to calculate the UV-Vis spectrum of FOX-7. researchgate.net These calculations help in assigning the observed electronic transitions. For instance, the lowest energy transition (S₀→S₁) is primarily attributed to a HOMO → LUMO (n → π*) transition. researchgate.net

Experimental UV-Vis spectra of FOX-7 have been recorded in various solvents. The spectra reveal that the form of FOX-7 can differ between aprotic and aqueous solutions. researchgate.net The photochemistry of solid FOX-7 has been investigated using UV photolysis at wavelengths of 355 nm and 532 nm, which correspond to energies above and below the transition state for nitro-to-nitrite isomerization. uhmreactiondynamics.org These studies provide insights into the initial decomposition pathways of the molecule upon exposure to UV radiation. uhmreactiondynamics.orgacs.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in the crystalline state of FOX-7 and its salts.

Single Crystal X-ray Diffraction for Molecular Architecture

Single crystal X-ray diffraction provides the most definitive structural information for FOX-7. The crystal structure of the α-polymorph of FOX-7 has been determined to be monoclinic with the space group P2₁/n. researchgate.netbibliotekanauki.pl The unit cell contains four molecules. researchgate.netbibliotekanauki.pl

Key structural features revealed by single crystal X-ray diffraction include:

Bond Lengths: The C=C bond length is approximately 1.456 Å, which is intermediate between a typical single C-C bond (1.54 Å) and a double C=C bond (1.34 Å), indicating significant electronic delocalization due to the "push-pull" effect of the electron-donating amino groups and electron-withdrawing nitro groups. scispace.com The C-NH₂ bond lengths are around 1.31-1.32 Å, and the C-NO₂ bond lengths are approximately 1.39-1.42 Å. scispace.com

Planarity: The molecule is generally planar. scispace.com

Hydrogen Bonding: The structure is stabilized by a network of strong intra- and intermolecular hydrogen bonds. researchgate.net

Guanidinium Salts: Single-crystal X-ray diffraction has also been used to confirm the structures of energetic salts derived from FOX-7, such as the guanidinium salt of the conjugate base of 1,1-diamino-2,2-dinitroethene. researchgate.netresearchgate.net

Table 3: Crystal Data for α-FOX-7

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netbibliotekanauki.pl |

| Space Group | P2₁/n | researchgate.netbibliotekanauki.pl |

| a (Å) | 6.9410 | scispace.com |

| b (Å) | 6.5690 | scispace.com |

| c (Å) | 11.315 | scispace.com |

| β (°) | 90.55 | scispace.com |

| Z (molecules/unit cell) | 4 | researchgate.netbibliotekanauki.pl |

X-ray Powder Diffraction (XRD) for Crystalline Phase Analysis and Polymorphism

X-ray Powder Diffraction (XRD) is a powerful tool for analyzing the crystalline phases of FOX-7 and identifying its various polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal form, is a significant characteristic of FOX-7.

α-FOX-7: The most stable polymorph at ambient conditions is α-FOX-7. Its XRD pattern shows prominent diffraction peaks at 2θ values of approximately 15.0°, 20.6°, 26.8°, and 27.9°, corresponding to the (101), (111), (020), and (021) crystal planes, respectively. acs.orgnih.gov

Polymorphic Transitions: FOX-7 is known to exhibit several temperature- and pressure-induced polymorphic transitions. At around 115 °C, α-FOX-7 converts to β-FOX-7, and then to γ-FOX-7 at approximately 173 °C. rsc.org High-pressure studies have also identified other phases, such as α' and ε. researchgate.netresearchgate.net XRD is crucial for tracking these phase transformations. rsc.orgresearchgate.net For example, ex situ powder XRD has shown that γ-FOX-7 can convert to the α-form under impact. rsc.org

Quality Control: XRD is also used to confirm that the crystal structure of FOX-7 remains unchanged during different preparation methods, such as recrystallization or microfluidic crystallization, ensuring the product is the desired α-phase. nih.govacs.orgnih.gov

Investigations into Crystalline Morphology and Habit Modification

The morphology and crystal habit of energetic materials are critical factors that influence their performance, density, and sensitivity. For 2,2-Dinitroethene-1,1-diamine (FOX-7), significant research has been dedicated to controlling its crystal shape through various modification techniques. rsc.org The goal is often to produce crystals with regular, spherical, or high-density shapes, which can improve mechanical properties and reduce sensitivity.

Studies have shown that the crystal morphology of FOX-7 is highly dependent on crystallization conditions, particularly the choice of solvent and the temperature. rsc.org Molecular dynamics simulations and modified attachment energy (MEA) models have been employed to predict and understand these solvent-crystal interactions. rsc.org For instance, theoretical calculations show that the crystal morphology of FOX-7 in a vacuum is dominated by six faces: (0 1 1), (1 0 -1), (1 0 1), (1 1 -1), (0 0 2), and (1 10). However, when crystallized from acetic acid, the morphology is dominated by only three faces: (1 1 -1), (0 1 1), and (1 0 1). The use of solvent/anti-solvent systems like Dimethyl sulfoxide (DMSO)/water and DMSO/ethanol has been shown to be effective for the recrystallization and control of FOX-7's crystal shape. researchgate.netrsc.org

Temperature is another crucial parameter for tuning the crystal habit. rsc.org In a DMSO/water mixed solvent, the crystal shape of FOX-7 is hexagonal at 354 K, with the (101) face being the largest exposed surface. As the temperature is lowered, the area of the (001) face significantly decreases. rsc.org A temperature of 324 K has been identified as suitable for modifying the morphology from a slender hexagon to a more desirable diamond shape with a smaller aspect ratio. rsc.org Combining methods, such as cooling crystallization with repeated grinding, has been used to produce spherical FOX-7 with a smoother morphology.

While the synthesis of the guanidinium salt of 2,2-Dinitroethene-1,1-diamine has been reported, detailed investigations into its specific crystalline habit modification are not as extensively documented in publicly available literature as for the parent FOX-7 compound. nih.gov

Microscopic and Morphological Characterization Methodologies

To understand the physical characteristics that govern the behavior of 2,2-Dinitroethene-1,1-diamine, a suite of advanced microscopic techniques is employed. These methods provide high-resolution imaging of the material's surface, particle shape, and nanoscale features, which are essential for quality control and performance prediction. The primary techniques include electron microscopy for broad surface and particle imaging, atomic force microscopy for detailed topographical analysis, and laser diffraction for particle size distribution analysis.

Electron Microscopy (SEM, FE-SEM) for Surface and Particle Imaging

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are indispensable tools for visualizing the morphology of 2,2-Dinitroethene-1,1-diamine (FOX-7) particles. These techniques have been used extensively to compare the morphology of the raw, as-synthesized material with that of FOX-7 processed through various methods like recrystallization, grinding, and spray drying.

Raw FOX-7 typically presents as irregular blocks with a wide range of particle sizes. However, processing can significantly alter this morphology. For example, recrystallization from a DMSO solution with an anti-solvent can transform the irregular blocks into more uniform cubic particles with fewer surface defects. A combination of cooling crystallization and repeated grinding has been shown to produce spherical FOX-7. FE-SEM characterization has been crucial in fabricating and confirming multi-scale ultrafine and nano-sized FOX-7 particles.

Table 1: Observed Morphologies of 2,2-Dinitroethene-1,1-diamine (FOX-7) via Electron Microscopy

| Sample Type | Preparation Method | Observed Morphology | Reference |

|---|---|---|---|

| Raw FOX-7 | As-synthesized | Irregular blocks | |

| Recrystallized FOX-7 | Recrystallization (DMSO/anti-solvent) | Cubic particles | |

| Spherical FOX-7 | Cooling crystallization and repeated grinding | Smoother spherical morphology with granularity gradation | |

| Sub-micro FOX-7 | Recrystallization (absolute ethyl alcohol) | Cubic particles | |

| Nano FOX-7 | Ultrasonic spray-assisted electrostatic adsorption (USEA) | Spheroidal particles | |

| Ultrafine FOX-7 | Microfluidic Crystallization | Regular shape with smooth surfaces and enhanced sphericity | researchgate.net |

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) provides even greater detail about the surface of 2,2-Dinitroethene-1,1-diamine particles, enabling characterization at the nanoscale. This technique is particularly valuable for examining nano-sized materials where it can reveal fine topographical features and surface roughness that are not discernible with electron microscopy.

AFM has been used to characterize nano-FOX-7 particles prepared by methods such as ultrasonic spray-assisted electrostatic adsorption (USEA). These studies confirm the spheroidal morphology observed by FE-SEM and provide quantitative data on surface topography. The high resolution of AFM helps in understanding the surface quality of the crystals, which is a critical factor in the material's sensitivity and initiation characteristics.

Analysis of Particle Size and Size Distribution

The particle size and its distribution (PSD) are fundamental properties of energetic materials that significantly impact their processing, packing density, and detonation behavior. Various techniques, most commonly laser particle size analysis, are used to measure these characteristics for 2,2-Dinitroethene-1,1-diamine (FOX-7).

Research consistently shows that raw FOX-7 has a broad particle size distribution with large average particle diameters. Different processing methods are employed specifically to reduce the particle size and narrow the distribution. For instance, recrystallization via a spray drying strategy has been shown to reduce the mean particle size from approximately 40 µm to around 1.5 µm. Similarly, mechanophysical milling can produce ultrafine particles with mean sizes of 3.4 µm, 0.9 µm, and even down to 40 nm. Microfluidic crystallization platforms offer precise control, yielding ultrafine FOX-7 with average particle sizes around 2.41 µm and a narrow distribution. researchgate.net

Table 2: Particle Size Data for 2,2-Dinitroethene-1,1-diamine (FOX-7) from Various Preparation Methods

| Sample Type | Preparation Method | Particle Size Range / Mean Size | Reference |

|---|---|---|---|

| Raw FOX-7 | As-synthesized | 19.87 µm - 68.73 µm (Mean: 39.72 µm) | |

| Raw FOX-7 | As-synthesized | ~20 µm (Mean) | |

| Recrystallized FOX-7 | Spray Drying | 0.2 µm - 3.8 µm (Mean: ~1.50 µm) | |

| Nano FOX-7 | Mechanophysical Milling | 40 nm (Mean) | |

| Ultrafine FOX-7 | Mechanophysical Milling | 0.9 µm and 3.4 µm (Mean) | |

| Sub-micro FOX-7 | Recrystallization (ethyl alcohol) | 200 nm - 450 nm | |

| Nano FOX-7 | Ultrasonic Spray-Assisted Electrostatic Adsorption (USEA) | 30 nm - 200 nm (Mean: ~78 nm) | |

| Ultrafine FOX-7 | Microfluidic Crystallization (DMSO/ethanol) | 0.95 µm - 3.78 µm (Mean: 2.41 µm) | researchgate.net |

Theoretical and Computational Investigations of 2,2 Dinitroethene 1,1 Diamine and Guanidine Interactions

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For the 2,2-dinitroethene-1,1-diamine and guanidine (B92328) system, such calculations would be crucial in elucidating the nature of their interaction, be it a salt formation, a co-crystal, or a product of a chemical reaction.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties such as geometries, reaction energies, and vibrational frequencies. researchgate.net In the context of energetic materials like FOX-7, DFT has been instrumental in understanding its solid-state properties and decomposition pathways. nih.govuhmreactiondynamics.org

While no specific DFT studies on the direct interaction between FOX-7 and guanidine are available, research on the reactivity of FOX-7 with other nucleophiles provides a basis for what might be expected. researchgate.net Guanidine is a strong organic base and a potent nucleophile, suggesting a high probability of reaction with the electron-deficient portions of the FOX-7 molecule. DFT calculations would be essential to determine the most likely sites of interaction and the resulting molecular structures.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy and localization of these orbitals indicate the electron-donating and electron-accepting capabilities of a molecule. In FOX-7, the molecule possesses electron-donating amino groups and electron-withdrawing nitro groups, creating a "push-pull" electronic structure. researchgate.net

An analysis of the frontier orbitals of both 2,2-dinitroethene-1,1-diamine and guanidine would reveal the likely nature of their interaction. Guanidine, with its high-energy HOMO localized on the nitrogen atoms, would be expected to interact with the LUMO of FOX-7, which is anticipated to be localized around the dinitro-substituted carbon atom. This interaction would likely involve charge transfer from guanidine to FOX-7. The distribution of electronic charges, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, would further clarify the nature of the bonding in any resulting complex or product. researchgate.net

Computational Modeling of Condensed-Phase Environments and Intermolecular Interactions

The behavior of energetic materials is often significantly influenced by their environment in the solid state. Computational modeling of condensed-phase environments, often employing periodic boundary conditions, is crucial for understanding intermolecular interactions such as hydrogen bonding and van der Waals forces. uhmreactiondynamics.org For FOX-7, extensive intermolecular hydrogen bonding within its layered crystal structure is a key factor in its relative insensitivity. researchgate.net

The introduction of guanidine into a condensed-phase model of FOX-7 would likely lead to the formation of new, strong hydrogen bonds. Guanidine is an excellent hydrogen bond donor, and its interaction with the nitro and amino groups of FOX-7 could significantly alter the crystal packing and, consequently, the material's properties. Molecular dynamics (MD) simulations are a common tool for studying such systems, providing insights into the dynamic behavior and stability of the mixed components. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms between 2,2-dinitroethene-1,1-diamine and guanidine is critical for predicting the stability and performance of any resulting energetic material. Computational methods are invaluable for mapping out the potential energy landscape of a reaction.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) is a simulation technique where the forces on the atoms are calculated "from first principles" using quantum mechanical methods at each time step. This approach allows for the simulation of chemical reactions without prior assumptions about the reaction coordinates. AIMD simulations of a mixture of 2,2-dinitroethene-1,1-diamine and guanidine under various conditions (e.g., elevated temperature or pressure) could reveal the initial steps of their reaction, including proton transfer or nucleophilic attack. uhmreactiondynamics.org While AIMD has been used to study the decomposition of FOX-7 itself, its application to the FOX-7/guanidine system has not been reported.

Potential Energy Surface (PES) Mapping and Transition State Identification

The Potential Energy Surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. By exploring the PES, chemists can identify stable molecules (minima), and the transition states that connect them. rsc.orghawaii.edu For the reaction between 2,2-dinitroethene-1,1-diamine and guanidine, PES mapping would be essential to determine the activation barriers for different possible reaction pathways.

One plausible reaction is the transamination of FOX-7, where one of the amino groups is replaced by guanidine. Locating the transition state for this nucleophilic substitution reaction would provide the activation energy, a crucial parameter for understanding the reaction kinetics. Such calculations would likely show a multi-step process involving the formation of an intermediate adduct followed by the elimination of ammonia (B1221849).

The theoretical and computational investigation of the interaction between 2,2-dinitroethene-1,1-diamine and guanidine is a promising yet underdeveloped field of research. While the existence of a complex is acknowledged, the detailed molecular and electronic structures, as well as the reaction dynamics, remain to be elucidated. The application of established computational methods such as DFT, AIMD, and PES mapping would provide invaluable insights into the nature of this interaction, paving the way for the rational design of new energetic materials with tailored properties. Future research in this area is necessary to fill the current knowledge gap and to fully understand the potential of the 2,2-dinitroethene-1,1-diamine and guanidine system.

Mechanistic Studies of Decomposition Pathways and Trigger Bonds

Computational studies have been instrumental in elucidating the complex thermal decomposition mechanisms of 2,2-Dinitroethene-1,1-diamine (FOX-7). A key aspect of these investigations is the identification of "trigger bonds," the weakest chemical bonds that are the first to break under thermal stimulus, thereby initiating the decomposition cascade.

The decomposition of FOX-7 is a multi-step process involving several competing pathways. In the gas phase, theoretical calculations suggest that an intramolecular hydrogen transfer from an amino group to the carbon atom adjacent to the nitro groups has a lower energy barrier than other initial steps, indicating it could be a dominant pathway for isolated molecules. aip.org However, in the condensed phase, the presence of intermolecular hydrogen bonds significantly influences the decomposition process, increasing the energy barrier for this hydrogen transfer. uhmreactiondynamics.org

Another critical initial step is the fission of the C-NO2 bond. aip.orgresearchgate.net This pathway becomes more dominant at higher temperatures. researchgate.net The energy required for this bond cleavage is a crucial parameter in determining the thermal stability of the molecule. Computational studies have also explored a nitro-nitrite isomerization (C-NO2 to C-ONO) as a potential initial decomposition step. aip.orgresearchgate.net This isomerization can lead to the release of nitric oxide (NO). researchgate.net

The decomposition of FOX-7 proceeds through the formation of various radical intermediates. aip.orgresearchgate.net Subsequent reactions of these intermediates lead to the formation of stable products such as water, ammonia, carbon dioxide, and nitrogen gas. researchgate.netuhmreactiondynamics.org The interaction between these intermediates can also lead to bimolecular reactions, which are energetically favorable for the formation of certain products like hydroxylamine (B1172632) and nitrosamine. uhmreactiondynamics.org

The interaction of FOX-7 with guanidine to form salts can alter these decomposition pathways. While specific mechanistic studies on the decomposition of guanidinium (B1211019) salts of FOX-7 are less detailed in the provided search results, the general principle is that salt formation modifies the electronic structure and intermolecular interactions, which in turn affects the stability and decomposition mechanism.

Interactive Data Table: Calculated Decomposition Pathway Energetics for FOX-7

| Decomposition Pathway | Calculated Barrier Energy (kcal/mol) | Phase | Reference |

| Intramolecular H-transfer | Lower than C-NO2 fission | Gas | aip.org |

| C-NO2 bond fission | ~11 kcal/mol higher than nitro-nitrite isomerization | Gas | aip.org |

| Nitro-nitrite isomerization | 59.1 | Gas | aip.org |

| Intramolecular H-transfer | 252.8 kJ/mol (60.4 kcal/mol) | Condensed (Sheet) | uhmreactiondynamics.org |

| C-NH2 bond dissociation | 474.5 kJ/mol (113.4 kcal/mol) | Gas | uhmreactiondynamics.org |

Reactive Molecular Dynamics Simulations for Dynamic Processes

Reactive molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic processes of decomposition in energetic materials like FOX-7. These simulations can model the chemical reactions and energy transfer at the atomic level over very short timescales (femtoseconds to nanoseconds), providing insights that are often inaccessible through experiments alone.

By employing reactive force fields, such as ReaxFF, MD simulations can model bond breaking and formation, allowing for the observation of the entire decomposition process from initiation to the formation of final products. These simulations have been used to study the shock-induced decomposition of FOX-7, revealing how pressure and crystal orientation affect its sensitivity and decomposition mechanism. researchgate.net For instance, simulations have shown that different crystalline faces of FOX-7 exhibit different compressibility and shock sensitivity. researchgate.net

Reactive MD simulations can also be used to identify the initial decomposition steps and the subsequent reaction pathways. These simulations have confirmed that C-NO2 bond scission and nitro-nitrite isomerization are key initial events in the decomposition of FOX-7. uhmreactiondynamics.org Furthermore, these simulations can track the evolution of various molecular fragments and their reactions, providing a detailed picture of the complex chemical environment during decomposition.

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, offer a higher level of accuracy in describing the electronic structure and chemical bonding during reactions. uhmreactiondynamics.org AIMD simulations have been used to explore the potential energy surface of FOX-7 decomposition and to identify reaction pathways for the formation of various products. uhmreactiondynamics.org These simulations have been particularly useful in studying the role of bimolecular recombination reactions between decomposition intermediates. uhmreactiondynamics.org

Theoretical Design and Prediction of Novel 2,2-Dinitroethene-1,1-diamine Derivatives

Computational chemistry plays a pivotal role in the rational design of novel energetic materials with improved performance and reduced sensitivity. For derivatives of FOX-7, computational strategies focus on modifying its molecular structure to enhance properties like detonation velocity, detonation pressure, and thermal stability.

One common strategy is the introduction of different functional groups or heterocyclic rings into the FOX-7 backbone. acs.orgnih.gov For example, replacing a nitro group with a nitrogen-rich heterocyclic ring, such as a tetrazole or triazole, has been explored to create more thermally stable and less sensitive compounds. acs.orgnih.gov Density functional theory (DFT) is a widely used computational method to predict the properties of these designed molecules. rsc.org

Computational screening involves the high-throughput calculation of properties for a large number of virtual candidate molecules. researchgate.net This approach allows for the rapid identification of promising candidates for further experimental investigation. researchgate.net The properties calculated typically include density, heat of formation, detonation velocity, and detonation pressure. rsc.orgresearchgate.net

Another design strategy focuses on creating co-crystals of FOX-7 with other energetic or insensitive molecules. While not explicitly detailed for guanidine in the search results, this approach is generally used to tune the sensitivity and performance of the resulting energetic material. The stability and properties of these co-crystals can be predicted using computational methods that model the intermolecular interactions.

The relationship between molecular structure and performance is a key focus of these computational studies. researchgate.net Factors such as molecular planarity, intramolecular and intermolecular hydrogen bonding, and nitrogen content are known to significantly influence the properties of energetic materials. rsc.org Computational models help in understanding these relationships and in designing molecules where these factors are optimized.

Interactive Data Table: Predicted Properties of Designed FOX-7 Derivatives

| Compound | Predicted Density (g/cm³) | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Reference |

| Compound 2b | 1.872 | 9113 | 37.3 | rsc.org |

| Compound 2c | 1.895 | 9054 | 36.7 | rsc.org |

| Cyclic triazinane-based compound 1 | Not specified | 8899 | 35.83 | researchgate.net |

| Cyclic triazinane-based compound 2 | Not specified | 8332 | 26.47 | researchgate.net |

| BADCh | Not specified | 8.6 km/s (8600 m/s) | 32.1 | rsc.org |

While the direct prediction of synthetic pathways for novel FOX-7 derivatives is a complex challenge, computational methods can provide valuable insights. Retrosynthesis models, which work backward from the target molecule to identify potential starting materials and reaction steps, are a promising approach. nih.gov These models can be combined with databases of known chemical reactions and enzymatic transformations to propose novel synthetic routes. nih.gov

For energetic materials, the prediction of synthetic pathways also needs to consider the stability of intermediates and the feasibility of reactions involving highly energetic functional groups. Quantum chemical calculations can be used to estimate the reaction energies and activation barriers for proposed synthetic steps, helping to identify the most plausible pathways.

Computational studies can also help in identifying and characterizing intermediate species that may be formed during the synthesis of FOX-7 derivatives. rsc.org By calculating the structures and energies of potential intermediates, researchers can gain a better understanding of the reaction mechanism and optimize the reaction conditions to favor the formation of the desired product. rsc.org

For instance, in the synthesis of novel derivatives from FOX-7, unexpected reactions can occur. rsc.org Computational analysis of the reaction process can help to rationalize the formation of these unexpected products and provide a deeper understanding of the reactivity of the FOX-7 molecule. rsc.org

Advanced Analytical and Processing Methodologies in 2,2 Dinitroethene 1,1 Diamine and Guanidine Research

Chromatographic Techniques for Compositional Analysis and Reaction Monitoring

Chromatographic methods are indispensable for the qualitative and quantitative analysis of 2,2-dinitroethene-1,1-diamine, playing a crucial role in both purity verification and the tracking of synthetic processes.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and assay of 2,2-dinitroethene-1,1-diamine (FOX-7). icm.edu.pl Its high precision makes it suitable for quantifying the main substance and identifying impurities. icm.edu.pl Research has focused on developing and validating specific HPLC methods for FOX-7 analysis. icm.edu.pl

A validated method for the assay and purity determination of FOX-7 utilizes a C18-Xbridge column. icm.edu.pl The mobile phase typically consists of a mixture of acetonitrile, water, and triethylamine. icm.edu.pl This system has demonstrated good resolution between the main FOX-7 compound and its potential precursors, such as 2-methylpyrimidine-4,6(1H,5H)-dione (MPD), with a relatively short analysis time. icm.edu.pl Validation of such methods includes establishing parameters for selectivity, linearity, precision, and limits of detection and quantitation. icm.edu.pl Stress tests under acidic, basic, and oxidative conditions are also performed to check the stability of the compound and the method's robustness. icm.edu.pl Commercially available raw FOX-7 can be assessed for a purity of greater than 99.5% by HPLC. nih.gov

Table 1: HPLC Method Validation Parameters for FOX-7 Analysis This table summarizes key parameters from a validated HPLC method for the determination of 2,2-dinitroethene-1,1-diamine (FOX-7) and its precursor, MPD. Data sourced from Kamieńska Duda & Kasprzak (2017). icm.edu.pl

| Parameter | Analyte | Concentration Range | Notes |

| Linearity (Purity) | FOX-7 & MPD | 0.0002 - 0.0048 mg/mL | Established for the determination of impurities. |

| Linearity (Assay) | FOX-7 | 0.32 - 0.60 mg/mL | Established for the quantification of the main substance. |

| Accuracy (Purity) | MPD | 0.00032 - 0.00048 mg/mL | Tested in a mixture with 0.4 mg/mL of FOX-7. |

| Accuracy (Assay) | FOX-7 | 0.24 - 0.48 mg/mL | Tested to ensure correct quantification. |

| Precision | FOX-7 | 0.4 mg/mL | Evaluated through repeatability (consecutive injections) and intermediate precision (different days, analysts, columns). |

Thin Layer Chromatography (TLC) serves as a valuable tool for monitoring the progress of chemical reactions during the synthesis of FOX-7. It allows for the rapid, qualitative assessment of the consumption of reactants and the formation of products. This technique is particularly useful in tracking the synthetic pathway starting from precursors like 2-methylpyrimidine-4,6(1H,5H)-dione to yield the final FOX-7 product. By providing a quick snapshot of the reaction mixture's composition, TLC aids in optimizing reaction times and conditions.

Electrochemical Methods for Reactivity and Mechanism Probing

Electrochemical methods offer profound insights into the redox properties of 2,2-dinitroethene-1,1-diamine and guanidine (B92328) compounds. researchgate.netresearchgate.net These techniques are used to investigate reaction mechanisms, identify transient intermediates, and conduct controlled molecular transformations. researchgate.netresearchgate.net The guanidine moiety itself is known to be electrochemically active, often exhibiting catalytic hydrogen evolution at mercury electrodes. researchgate.net

The redox properties of 2,2-dinitroethene-1,1-diamine (FOX-7) have been extensively studied in aqueous buffered solutions using analytical-scale electrochemical methods such as DC polarography and cyclic voltammetry. researchgate.net These investigations reveal that FOX-7 presents a very complicated electrochemical system. researchgate.net The reduction process is highly dependent on the pH of the solution, with multiple reduction steps observed. researchgate.net The molecule's structure, featuring two electron-withdrawing nitro groups and two electron-donating amino groups, creates a "push-pull" effect that stabilizes the molecule but also allows for complex redox behavior. researchgate.net

In aqueous media, the polarographic reduction of FOX-7 shows a total sum of limiting currents that are dependent on pH. researchgate.net The presence of multiple reduction waves suggests a multi-step electron transfer process. researchgate.net The electrochemical behavior is influenced by pre-protonation equilibria, which vary with the solution's pH. researchgate.net Studies on various guanidino compounds have also been conducted to understand their electrochemical activity, which can be relevant for the guanidinium (B1211019) salt of FOX-7. researchgate.netabechem.com

Table 2: Summary of Electrochemical Processes for FOX-7 in Aqueous Media This table outlines the complex, pH-dependent electrochemical reduction steps of 2,2-dinitroethene-1,1-diamine (FOX-7) as observed in analytical voltammetric studies. Data sourced from Šimková, Klíma, & Sazama (2011). researchgate.net

| Process | pH Region | Description |

| E1-E8 | Acidic to Basic | A series of up to eight distinct reduction processes observed across the pH range. |

| Protonation | Acidic (pH < 4) | The reduction process is significantly influenced by the protonation of the FOX-7 molecule. |

| Deprotonation | Basic (pH > 9) | In basic solutions, the reduction involves the deprotonated form of the molecule. |

| Mechanism | Overall | The reduction is not a simple four-electron process per nitro group; it involves complex pathways and tautomeric equilibria. |

To identify the final products of FOX-7's reduction, preparative-scale electrolyses have been performed. researchgate.netresearchgate.net These experiments involve the bulk electrochemical reduction of the compound under controlled potential. Analysis of the resulting products has shown that the electroreduction of FOX-7 does not lead to the expected organic amines. researchgate.net Instead, gaseous products were identified after exhaustive electrolysis. researchgate.net This finding indicates that the reduction of the nitro groups does not follow the typical pathway to form corresponding hydroxylamines or amines. researchgate.net The reaction mechanism is more complex, likely involving the cleavage of the C-N bonds and the breakdown of the molecule's carbon skeleton. researchgate.net

To gain a deeper understanding of the reaction mechanism, particularly the transient species formed during reduction, in situ simultaneous electrochemical electron spin resonance (SEESR) measurements have been employed. researchgate.net This powerful technique allows for the direct detection and characterization of radical intermediates generated during the electrochemical process. researchgate.net

Studies using SEESR on FOX-7 in aprotic media have successfully proven the formation of radical species as intermediates. researchgate.net Specifically, a radical anion generated during the second reduction step was identified. researchgate.net The ESR spectra of this radical exhibited an alternating line-width effect, which is indicative of intramolecular dynamic processes occurring on a timescale comparable to the ESR splitting constants. researchgate.net These radical studies are crucial for elucidating the detailed mechanism of the electrochemical reduction, confirming that the process involves single-electron transfer steps and the formation of unstable paramagnetic species. researchgate.net

Crystallization Engineering and Particle Morphology Control

The performance and sensitivity of 2,2-Dinitroethene-1,1-diamine (FOX-7) are significantly influenced by its crystal morphology and particle size. researchgate.netnih.gov Consequently, advanced research has focused on crystallization engineering and particle morphology control to optimize its properties. Techniques such as ultrasonic spray-assisted electrostatic adsorption, cooling crystallization, and mechanical grinding are employed to produce particles with desired characteristics, including smaller sizes, uniform shapes, and improved thermal stability. nih.govenergetic-materials.org.cnrsc.org

Ultrasonic Spray-Assisted Electrostatic Adsorption (USEA) for Nanoparticle Preparation

The ultrasonic spray-assisted electrostatic adsorption (USEA) method has been successfully utilized for the preparation of nano-sized 2,2-Dinitroethene-1,1-diamine (FOX-7) explosive particles. rsc.orgresearchgate.net This technique allows for the production of nanoparticles with a controlled size distribution and morphology.

Research findings indicate that nano-FOX-7 particles prepared via the USEA method exhibit a size distribution predominantly in the range of 30 to 200 nanometers, with an approximate average particle size of 78 nm. rsc.org In comparative studies, these nanoparticles are significantly smaller than the sub-micro particles obtained through conventional recrystallization methods, which typically yield sizes between 200 and 450 nm. rsc.org The morphology of the USEA-prepared particles is generally spheroidal. rsc.org

Thermochemical analysis has shown that the nano-sized FOX-7 produced by USEA demonstrates enhanced performance characteristics. Specifically, these nanoparticles exhibit a faster energy release efficiency and release a greater amount of energy when compared to their larger, sub-micro particle counterparts. nih.govrsc.org

Table 1: Comparison of FOX-7 Particle Characteristics by Preparation Method

| Preparation Method | Average Particle Size | Particle Size Range | Particle Morphology |

| Ultrasonic Spray-Assisted Electrostatic Adsorption (USEA) | ~78 nm | 30 - 200 nm | Spheroidal |

| Recrystallization (for comparison) | Not specified | 200 - 450 nm | Cubic |

Data sourced from New Journal of Chemistry. rsc.org

Application of Cooling Crystallization Methods

Cooling crystallization is a versatile and widely studied method for controlling the crystal shape and size of 2,2-Dinitroethene-1,1-diamine (FOX-7). energetic-materials.org.cnresearchgate.net This technique relies on the principle of dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing crystals to form as the solution cools, thereby reducing the solubility of FOX-7. energetic-materials.org.cnresearchgate.net

The choice of solvent system is a critical parameter influencing the final crystal morphology. researchgate.net For instance, using a dimethylformamide (DMF)/water solvent system can yield extended tetrahedral or hexahedral prism-shaped crystals, while a N-methyl-2-pyrrolidone (NMP)/water system can produce rhombohedral prismatic crystals. researchgate.net To achieve more uniform and regular shapes, mixed solvent systems are often optimized. Cooling crystallization of FOX-7 in a dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EAC) mixture with a 1:3 volume ratio resulted in regular, ellipsoidal, and uniform particles. energetic-materials.org.cn Similarly, using a DMSO and cyclohexanone (B45756) solvent mixture has been shown to produce regular, spherical crystals with a uniform particle size and improved thermal stability. researchgate.nettandfonline.com

Temperature is another key factor in controlling the crystal habit. nih.gov Molecular dynamics simulations and experimental results have shown that temperature tuning can predictably alter the crystal shape. For example, the morphology of FOX-7 can be shifted from a slender hexagon to a more diamond-like shape by adjusting the crystallization temperature to around 324 K in a DMSO/water system. nih.gov

Table 2: Influence of Solvent System on FOX-7 Morphology in Cooling Crystallization

| Solvent System | Resulting Crystal Morphology |

| Dimethylformamide (DMF) / Water | Extended tetrahedral or hexahedral prism |

| N-methyl-2-pyrrolidone (NMP) / Water | Rhombohedral prismatic |

| Dimethyl sulfoxide (DMSO) / Ethyl Acetate (EAC) (1:3 ratio) | Regular, ellipsoidal, uniform |

| Dimethyl sulfoxide (DMSO) / Cyclohexanone | Regular, spherical, uniform |

Data sourced from ResearchGate and Chinese Journal of Energetic Materials. energetic-materials.org.cnresearchgate.nettandfonline.com

Repeated Grinding Techniques for Controlling Particle Shape

Mechanical grinding, particularly through methods like mechanophysical milling, is an effective physical approach for controlling the particle size and shape of 2,2-Dinitroethene-1,1-diamine (FOX-7). nih.govrsc.org This top-down method involves subjecting the material to intense mechanical forces such as extrusion, shear, collision, and friction, which progressively pulverize larger particles into smaller, ultrafine ones. nih.gov

This technique has been used to produce multi-scale ultrafine FOX-7 particles, reducing the mean particle size from approximately 20 μm for the raw material down to the nanometer scale (e.g., 40 nm) as well as the sub-micron scale (0.9 μm and 3.4 μm). nih.govrsc.orgnih.gov The process is often conducted in the presence of a liquid medium, such as ethyl alcohol, and can result in ellipsoidal and nanoscale particles. nih.gov

Repeated grinding is also effectively used in combination with other techniques. For instance, a process combining cooling crystallization with subsequent repeated grinding has been shown to be highly suitable for the efficient preparation of spherical FOX-7. researchgate.netnih.gov Research indicates that the resulting ultrafine particles exhibit significantly improved safety characteristics. Compared to the raw 20 μm material, the 40 nm particles showed a substantial increase in the critical drop height (H₅₀) from 129 cm to 172 cm and a decrease in friction sensitivity from 32% to 8%, indicating enhanced thermal stability and reduced mechanical sensitivity. nih.govrsc.org

Table 3: Impact of Grinding on FOX-7 Particle Size and Sensitivity

| Sample | Mean Particle Size | Impact Sensitivity (H₅₀) | Friction Sensitivity |

| Raw FOX-7 | ~20 μm | 129 cm | 32% |

| Ground FOX-7 | 3.4 μm | 136 cm | 20% |

| Ground FOX-7 | 0.9 μm | 142 cm | 16% |

| Ground FOX-7 | 40 nm | 172 cm | 8% |

Future Research Trajectories and Academic Challenges for 2,2 Dinitroethene 1,1 Diamine;guanidine

Exploration of Undiscovered Reaction Pathways and Derivatization Opportunities

The chemical reactivity of 2,2-dinitroethene-1,1-diamine (FOX-7) is rich and serves as a foundation for exploring new transformations for its guanidinium (B1211019) salt. researchgate.net The FOX-7 molecule possesses two key reactive sites: the carbon-carbon double bond and the amino groups. lookchem.com Its "push-pull" electronic structure, with electron-donating amino groups and electron-withdrawing nitro groups, results in an unbalanced electron distribution that enables various reactions. researchgate.netresearchgate.net

Future research should focus on leveraging the unique properties of the guanidinium salt of FOX-7. While the reaction between FOX-7 and guanidine (B92328) has been noted to result in the formation of a salt of the conjugate base rather than a substitution product, the full scope of this interaction and the reactivity of the resulting salt are not fully explored. researchgate.net

Undiscovered Reaction Pathways:

Reactions at the Anion: The FOX-7 anion in the salt could exhibit different reactivity compared to the neutral molecule. Investigations into its behavior in cycloaddition, halogenation, and acylation reactions could yield novel derivatives. lookchem.com The electrophilicity of the gem-diaminocarbon center in the parent FOX-7 molecule suggests that the anion might still be susceptible to certain electrophilic attacks, a pathway that warrants further investigation. researchgate.net

Reactions involving the Cation: The guanidinium cation, while generally stable, could participate in or influence reactions under specific conditions. Its potential to act as a proton donor or to form intricate hydrogen-bonded networks can modulate the reactivity of the anion.

Combined Reactivity: Exploring reactions that modify both the anion and the cation simultaneously presents a significant challenge and an opportunity for creating highly tailored materials.

Derivatization Opportunities: The synthesis of the guanidinium salt of FOX-7 is itself a derivatization. nih.gov Building upon this, numerous other derivatives can be envisioned. Continuous efforts are underway to improve the performance of FOX-7 by modifying its structure and creating various derivatives, including salts and metal complexes. rsc.org

| Reaction Type on Parent FOX-7 | Potential for Guanidinium Salt Derivatization |

| Transamination | The amino groups of the FOX-7 anion could potentially undergo substitution, though the salt formation suggests the acidic proton is the primary reactive site with bases like guanidine. researchgate.net |

| Electrophilic Substitution | Reactions such as nitration and halogenation on the FOX-7 backbone could lead to new energetic anions. lookchem.com |

| Acylation | Acylation attempts on FOX-7 have been performed and could be explored with the guanidinium salt to create new functionalized materials. lookchem.com |

| Cycloaddition | The reactivity of the C=C bond in the FOX-7 anion towards cycloaddition reactions is a promising area for creating complex heterocyclic structures. lookchem.com |

Two unexpected reactions of FOX-7 with hydrazino compounds have led to novel derivatives, 2-methyl-5-nitro-1,2,3-triazole-4-amine (MNTzA) and 1,5-bis(1-amino-2,2-dinitrovinyl)carbonohydrazide (BADCh), highlighting the potential for discovering unusual reaction pathways. rsc.org

Advanced Understanding of Intramolecular and Intermolecular Interactions and their Chemical Consequences

The properties of FOX-7 and its salts are profoundly influenced by a complex network of molecular interactions. The parent FOX-7 molecule has a nearly planar structure, with a C=C bond length (1.456 Å) that is intermediate between a typical single and double bond. This is a consequence of the "push-pull" effect, where electron density is pushed from the amino groups to the nitro groups, creating significant charge separation. researchgate.netresearchgate.net

Intramolecular Interactions: The defining intramolecular feature of the FOX-7 anion is this push-pull mechanism, which leads to a highly polarized molecule. This electronic structure is fundamental to its stability and energetic properties. Advanced computational studies are needed to quantify the precise charge distribution in the guanidinium salt and understand how the electrostatic interaction with the cation influences this internal electronic balance.

Intermolecular Interactions: In its crystalline form, FOX-7 exhibits a layered structure with extensive intra-layer hydrogen bonding and inter-layer van der Waals forces. uhmreactiondynamics.org This strong hydrogen-bonding network is responsible for its low solubility in many common solvents, low sensitivity to mechanical stimuli, and high thermal stability. researchgate.net The formation of the guanidinium salt introduces a new, powerful hydrogen-bonding component. The guanidinium cation is capable of forming multiple, strong hydrogen bonds.

Future research should aim to:

Characterize Crystal Structures: Obtain high-resolution crystal structures of the guanidinium salt of FOX-7 to map the three-dimensional network of hydrogen bonds and electrostatic interactions between the FOX-7 anions and guanidinium cations.

Spectroscopic Analysis: Employ advanced spectroscopic techniques (e.g., solid-state NMR, terahertz spectroscopy) to probe the strength and dynamics of these intermolecular interactions.

Correlate Interactions with Properties: Establish clear relationships between the observed interaction motifs and the material's macroscopic properties, such as density, thermal stability, and sensitivity. The introduction of the guanidinium cation is expected to significantly alter the crystal packing and, consequently, these properties.

Development of Predictive Computational Models for Complex Chemical Systems

Computational chemistry provides indispensable tools for understanding and predicting the behavior of energetic materials. For FOX-7, methods like Density Functional Theory (DFT) and ab initio molecular dynamics have been used to study its decomposition pathways, structural changes under pressure, and interactions with other molecules. uhmreactiondynamics.orguhmreactiondynamics.orgosti.gov

A significant academic challenge is to extend these computational models to the more complex system of 2,2-dinitroethene-1,1-diamine;guanidine.

Future Research Directions in Computational Modeling:

Force Field Development: Developing accurate, classical force fields that can describe the complex intermolecular interactions (including the specific hydrogen bonding and electrostatic forces) in the guanidinium salt is crucial for large-scale molecular dynamics simulations of its crystal structure and behavior under various stimuli.

Quantum Chemical Calculations: High-level quantum chemical calculations are needed to accurately predict the electronic structure, reaction barriers, and vibrational spectra of the salt. The interaction of the FOX-7 anion with the guanidinium cation must be modeled precisely. For instance, DFT has been used to study FOX-7/H₂O dimers and FOX-7 interactions with gallium, showing the utility of this approach for probing intermolecular forces. researchgate.netearthlinepublishers.com

Multi-scale Modeling: Combining quantum mechanics (for reactive events) with molecular mechanics (for bulk properties) in a multi-scale modeling approach will be essential for predicting performance and sensitivity. This could involve simulating the initial decomposition steps at the quantum level and using the results to inform larger-scale simulations of detonation.

High-Pressure Simulations: Synchrotron single-crystal X-ray diffraction has revealed the high-pressure structural response of FOX-7, showing that the C-NO₂ bond is the most compressible and that hydrogen bond lengths shorten and homogenize under pressure. osti.gov Predictive models for the guanidinium salt under high pressure would be invaluable for understanding its stability and predicting phase transitions.

Strategies for Tailoring Chemical Reactivity and Stability through Structural Modifications